molecular formula C14H16N4O3 B8646949 2-[4-(2-Furylcarbonyl)-1-piperazinyl]-4-methoxypyrimidine

2-[4-(2-Furylcarbonyl)-1-piperazinyl]-4-methoxypyrimidine

Cat. No.: B8646949
M. Wt: 288.30 g/mol
InChI Key: NGWLNKFLKBEANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Furylcarbonyl)-1-piperazinyl]-4-methoxypyrimidine is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

furan-2-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C14H16N4O3/c1-20-12-4-5-15-14(16-12)18-8-6-17(7-9-18)13(19)11-3-2-10-21-11/h2-5,10H,6-9H2,1H3

InChI Key

NGWLNKFLKBEANP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.0 g (6.92 mmol) of 2-chloro-4-methoxypyrimidine, 1.49 g (8,30 mmol) of 1-(2-furylcarbonyl)piperazine and 1.39 g (13.84 mmol) of triethylamine in 20 mL of n-butanol is maintained under gentle reflux conditions overnight. The solvent is evaporated off under reduced pressure and the crude residue is diluted in chloroform and washed in water. The organic phase is dried over NaSO4 and evaporated to dryness to give a crude product which is purified using silica-gel chromatography eluting with ethyl acetate/petroleum ether 70:30 to yield an oil which solidifies when left to stand. The solid is suspended in petroleum ether to yield 1.4 g (4.86 mmol) of 2-[4-(2-furylcarbonyl)-1-piperazinyl]-4-methoxypyrimidine. m.p.=85-86° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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